

Spectroscopic data of 3-Bromophenetole (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Bromophenetole

CAS No.: 2655-84-7

Cat. No.: B1265880

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-Bromophenetole**

This guide provides a comprehensive analysis of the spectroscopic data for **3-Bromophenetole** (1-bromo-3-ethoxybenzene), a key intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by authoritative sources.

Introduction to 3-Bromophenetole

3-Bromophenetole (C₈H₉BrO) is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chemical structure consists of a benzene ring substituted with a bromine atom and an ethoxy group at the meta-position. The precise characterization of this compound is critical to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Chemical and Physical Properties:[1]

Property	Value
Molecular Formula	C₈H₉BrO
Molecular Weight	201.06 g/mol
CAS Number	2655-84-7
Appearance	Clear colorless to pale yellow liquid
Boiling Point	206 °C (lit.)

| Density | 1.481 g/mL at 25 °C (lit.) |

Molecular Structure Analysis

The arrangement of substituents on the benzene ring dictates the spectroscopic output. The ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. Their meta-positioning relative to each other influences the electronic environment of the aromatic protons and carbons, leading to a distinct and predictable spectroscopic fingerprint.

Caption: Molecular Structure of **3-Bromophenetole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Bromophenetole** provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is characterized by signals in both the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 1.0-4.0 ppm) regions.

Data Interpretation:

- **Ethoxy Protons:** The ethoxy group gives rise to two signals: a triplet around δ 1.4 ppm corresponding to the methyl ($-\text{CH}_3$) protons, which are split by the adjacent methylene protons. The methylene ($-\text{CH}_2-$) protons appear as a quartet around δ 4.0 ppm, split by the three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.
- **Aromatic Protons:** The four protons on the substituted benzene ring are chemically distinct, giving rise to four signals in the aromatic region. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and ethoxy substituents.

Summary of ^1H NMR Data:[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~7.05	d	1H	Ar-H
~6.85	s	1H	Ar-H
~6.75	d	1H	Ar-H
~4.00	q	2H	$-\text{OCH}_2\text{CH}_3$

| ~1.40 | t | 3H | $-\text{OCH}_2\text{CH}_3$ |

Note: The exact chemical shifts and multiplicities for the aromatic region can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For **3-Bromophenetole**, eight distinct signals are expected.

Data Interpretation:

- **Aliphatic Carbons:** The two carbons of the ethoxy group appear in the upfield region of the spectrum. The $-\text{CH}_2-$ carbon is deshielded by the adjacent oxygen and appears around δ 63 ppm, while the terminal $-\text{CH}_3$ carbon is found further upfield around δ 15 ppm.
- **Aromatic Carbons:** Six signals are observed in the aromatic region (δ 110-160 ppm). The carbon directly attached to the oxygen (C-O) is the most deshielded, appearing around δ 160 ppm. The carbon bearing the bromine (C-Br) is found around δ 123 ppm. The remaining four aromatic CH carbons have distinct chemical shifts due to their unique positions relative to the two substituents.

Summary of ^{13}C NMR Data:[1]

Chemical Shift (δ) ppm	Assignment
~159.9	Ar C-O
~130.8	Ar C-H
~123.6	Ar C-H
~122.9	Ar C-Br
~118.2	Ar C-H
~113.8	Ar C-H
~63.4	$-\text{OCH}_2\text{CH}_3$

| ~14.8 | $-\text{OCH}_2\text{CH}_3$ |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

- **Sample Preparation:** Accurately weigh 10-20 mg of **3-Bromophenetole** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
- **Transfer:** Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

- **Instrument Setup:** Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to optimize homogeneity.
- **Acquisition:** Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are used for each nucleus.
- **Processing:** The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to a standard (e.g., residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Data Interpretation: The IR spectrum of **3-Bromophenetole** displays several characteristic absorption bands that confirm its structure.

Summary of IR Absorption Bands:[\[1\]](#)

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3100-3000	C-H stretch	Aromatic
~2980-2850	C-H stretch	Aliphatic ($-\text{CH}_2$, $-\text{CH}_3$)
~1600-1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl-alkyl ether (asymmetric)
~1040	C-O stretch	Aryl-alkyl ether (symmetric)
~800-700	C-H bend	Aromatic (meta-substitution)

| ~680 | C-Br stretch | Aryl bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

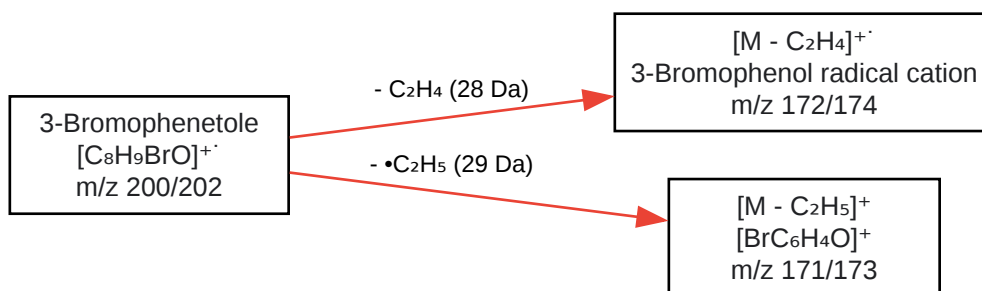
- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a single drop of liquid **3-Bromophenetole** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Data Interpretation: The electron ionization (EI) mass spectrum of **3-Bromophenetole** is notable for the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks (M^+ and $M+2$) of almost equal intensity.^[1]

- **Molecular Ion (M^+):** A pair of peaks is observed at m/z 200 and m/z 202, corresponding to $[\text{C}_8\text{H}_9^{79}\text{BrO}]^+$ and $[\text{C}_8\text{H}_9^{81}\text{BrO}]^+$. The base peak in some spectra is observed at m/z 172 and 174.^[1]
- **Major Fragmentation:** The most common fragmentation pathway for ethers is the loss of the alkyl group. Loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$, 29 Da) from the molecular ion would lead to fragments at m/z 171 and 173. A more prominent fragmentation involves the loss of ethene (C_2H_4 , 28 Da) via a McLafferty-type rearrangement, resulting in ions at m/z 172 and m/z 174, corresponding to the 3-bromophenol radical cation. This is often the base peak.^{[2][3]}



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Caption: Key fragmentation pathways of **3-Bromophenetole** in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-Bromophenetole** (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Method: Inject a small volume (e.g., 1 μ L) into the GC. The instrument uses a heated injection port to vaporize the sample, which is then carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.
- MS Detection: As **3-Bromophenetole** elutes from the GC column, it enters the ion source of the mass spectrometer (typically using 70 eV electron ionization). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Safety and Handling

3-Bromophenetole is classified as a hazardous substance.^[1]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[1]
- Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of **3-Bromophenetole**. ^1H and ^{13}C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (ether, aromatic ring, C-Br), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The data presented in this guide serves as a reliable reference for researchers utilizing this important chemical intermediate.

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